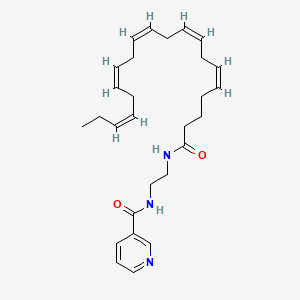

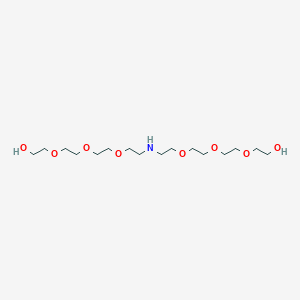

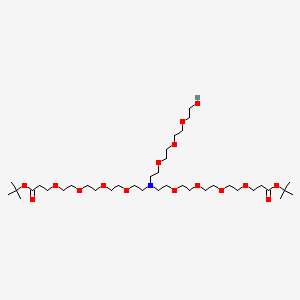

![molecular formula C31H23F2N5O3 B609640 1-(4-氟苯基)-N-[3-氟-4-[(3-苯基-1H-吡咯[2,3-b]吡啶-4-基)氧基]苯基]-2,3-二甲基-5-氧代吡唑-4-甲酰胺 CAS No. 1221713-92-3](/img/structure/B609640.png)

1-(4-氟苯基)-N-[3-氟-4-[(3-苯基-1H-吡咯[2,3-b]吡啶-4-基)氧基]苯基]-2,3-二甲基-5-氧代吡唑-4-甲酰胺

描述

NPS 1034 is a dual inhibitor of the receptor tyrosine kinase activities of MET (IC50 = 48 nM) and AXL (IC50 = 10.3 nM), receptors for hepatocyte growth factor and vitamin K-dependent proteins, respectively. It synergistically inhibits cell proliferation when used in combination with gefitinib or erlotinib in NSCLC cells with acquired resistance to EGFR receptor tyrosine kinase inhibitors. NPS 1034 inhibits autophosphorylation of numerous constitutively active mutant forms of MET (IC50s <25 nM) and inhibits the invasion and migration of MET mutant-transfected cells. It also inhibits growth of MKN45 xenograft tumors in mice treated orally with 30 mg/kg NPS 1034 for 25 days.

NPS-1034 is a novel MET inhibitor, which inhibits the activated MET receptor and its constitutively active mutants. NPS-1034, inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET. NPS-1034 inhibited the proliferation of cells expressing activated MET and promoted the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions. NPS-1034 also inhibited HGF-stimulated activation of MET signaling in the presence or absence of serum. Notably, NPS-1034 inhibited three MET variants that are resistant to the MET inhibitors SU11274, NVP-BVU972, and PHA665752.

科学研究应用

Treatment of Testicular Cancer

NPS-1034 has shown potential in the treatment of testicular cancer. It induces cell death and suppresses TNFR1/NF-κB signaling in testicular cancer cells . A decrease in cell viability rate was observed following NPS-1034 treatment . The underlying mechanism involves the tumor receptor necrosis factor receptor 1 (TNFR1) pathway .

Inhibition of MET Receptor

NPS-1034 is a novel MET inhibitor that inhibits the activated MET receptor and its constitutively active mutants . The deregulated activity of MET has been correlated with tumor growth, invasion, and metastasis . NPS-1034 has shown to inhibit various constitutively active mutant forms of MET as well as HGF-activated wild-type MET .

Anti-Angiogenic Action

NPS-1034 has demonstrated anti-angiogenic action. It promotes the regression of tumors formed from cells expressing activated MET in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Pro-Apoptotic Action

NPS-1034 has a pro-apoptotic action. It promotes the regression of tumors formed from cells expressing activated MET in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Inhibition of HGF-Stimulated Activation

NPS-1034 inhibits HGF-stimulated activation of MET signaling in the presence or absence of serum .

Potential Therapeutic Agent for Human Malignancies

NPS-1034 can be used as a potent therapeutic agent for human malignancies bearing MET point mutations or expressing activated MET .

作用机制

Target of Action

The primary targets of this compound, also known as NPS-1034, are the MET and AXL receptors . These receptors are implicated in tumorigenesis and metastatic progression . The MET receptor is the receptor for hepatocyte growth factor (HGF), and its aberrant activation has been linked to tumor growth, invasion, and metastasis . The AXL receptor is another target of NPS-1034 .

Mode of Action

NPS-1034 inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It also targets the AXL receptor . The compound inhibits the proliferation of cells expressing activated MET and AXL .

Biochemical Pathways

NPS-1034 affects the MET/PI3K/AKT signaling pathway . By inhibiting MET and AXL, it suppresses this pathway, leading to a reduction in epithelial-to-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .

Pharmacokinetics

It’s known that the compound is effective in both in vitro and in vivo models, suggesting it has suitable bioavailability .

Result of Action

NPS-1034 induces cell death and reduces the viability and clonogenicity of cancer cells in a dose-dependent manner . It also inhibits the migration of cancer cells by suppressing the MET/PI3K/AKT axis-induced EMT . In addition, NPS-1034 promotes the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Action Environment

The efficacy of NPS-1034 can be influenced by the presence or absence of serum, as it inhibits HGF-stimulated activation of MET signaling in both conditions . Furthermore, the compound is effective against cancer cells that have developed resistance to other treatments, such as EGFR-tyrosine kinase inhibitors . This suggests that the action, efficacy, and stability of NPS-1034 can be influenced by the cellular and molecular environment, including the presence of other signaling molecules and the resistance profile of the cancer cells.

属性

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

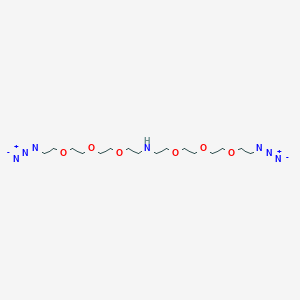

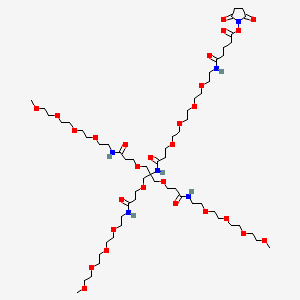

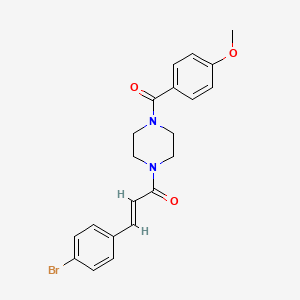

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)